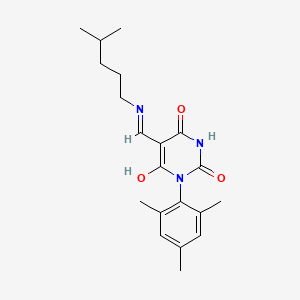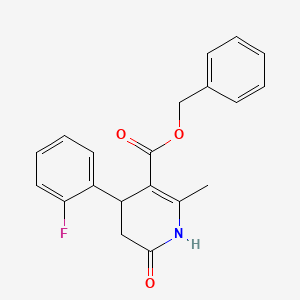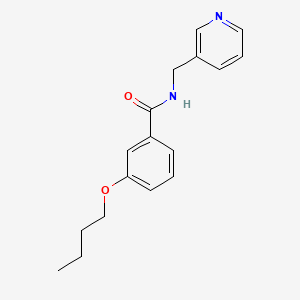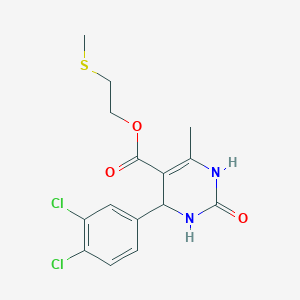![molecular formula C23H30O5 B4950158 2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B4950158.png)
2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound with a unique structure that includes multiple ether linkages and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, including the formation of ether linkages and the introduction of the propenyl group. The general synthetic route may involve the following steps:
Formation of Ether Linkages: The initial step involves the reaction of phenol derivatives with ethylene oxide or its derivatives to form the ether linkages. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Introduction of Propenyl Group: The propenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce the propenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or thiolates can replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), Sodium thiolate (NaSR)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Propyl derivatives
Substitution: Halide or thiolate substituted products
Applications De Recherche Scientifique
2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Enzyme Inhibition: It may inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-methoxy-: A simpler compound with a single ether linkage and a hydroxyl group.
Dipropylene glycol monomethyl ether: Contains multiple ether linkages similar to the target compound but lacks the propenyl group.
Uniqueness
2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its complex structure, which includes multiple ether linkages and a propenyl group. This structural complexity imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-5-8-19-11-12-21(23(17-19)24-4)27-16-14-25-13-15-26-20-9-6-7-10-22(20)28-18(2)3/h5-12,17-18H,13-16H2,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTNNMKQUBTPNE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B4950082.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4950089.png)
![4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4950100.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4950106.png)


![1,5-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4950141.png)

![2-(1H-pyrazol-1-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B4950163.png)
![7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester](/img/structure/B4950171.png)
![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4950172.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide](/img/structure/B4950174.png)

